N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide
描述
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzenesulfonamide, commonly known as Sunitinib, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its anti-angiogenic and anti-tumor properties. It was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib has since been studied for its potential in treating various other types of cancers and has shown promising results in preclinical and clinical trials.
作用机制
Sunitinib works by inhibiting the activity of various receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. These receptors are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these receptors, Sunitinib blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects. It has been shown to inhibit tumor growth and angiogenesis, induce apoptosis in tumor cells, and inhibit the proliferation of cancer stem cells. Sunitinib has also been shown to have immunomodulatory effects, including the activation of T cells and natural killer cells.
实验室实验的优点和局限性
Sunitinib has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its anti-tumor and anti-angiogenic effects. It is also commercially available and can be easily obtained for research purposes. However, Sunitinib also has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, the high cost of Sunitinib can be a limiting factor for some researchers.
未来方向
There are several future directions for the study of Sunitinib. One area of research is the development of combination therapies that incorporate Sunitinib with other drugs to enhance its anti-tumor effects. Another area of research is the investigation of Sunitinib's immunomodulatory effects and its potential for use in immunotherapy. Additionally, there is ongoing research into the development of new tyrosine kinase inhibitors that are more selective and have fewer off-target effects than Sunitinib.
科学研究应用
Sunitinib has been extensively studied for its anti-tumor and anti-angiogenic effects. It works by inhibiting various receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit). By inhibiting these receptors, Sunitinib blocks the growth and proliferation of tumor cells and prevents the formation of new blood vessels that are necessary for tumor growth.
属性
IUPAC Name |
4-[2-[(4-chlorophenyl)sulfonylamino]ethyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10H2,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWPPZBXQYALKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。